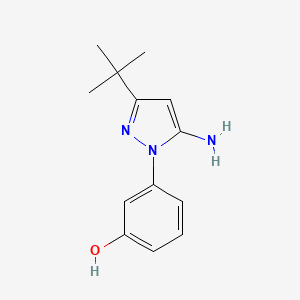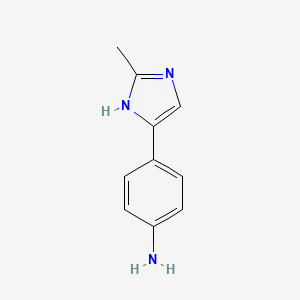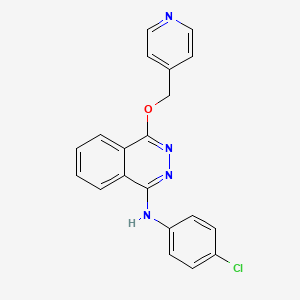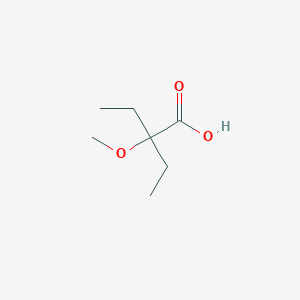![molecular formula C9H14O4 B8634064 2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde](/img/structure/B8634064.png)
2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde
Descripción general
Descripción
2-(1,4,8-trioxaspiro[45]decan-6-yl)acetaldehyde is a chemical compound characterized by a spirocyclic structure containing three oxygen atoms and an aldehyde functional group
Métodos De Preparación
The synthesis of 2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the use of a Diels-Alder reaction followed by subsequent functional group modifications. For example, the reaction of methyl vinyl ketone with 2-methylene-4-phenyl-1,3-dioxolane can yield the desired spirocyclic compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Análisis De Reacciones Químicas
2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups under appropriate conditions.
Polymerization: The spirocyclic structure can undergo ring-opening polymerization, leading to the formation of polymers with unique properties.
Aplicaciones Científicas De Investigación
2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity for certain biological targets .
Comparación Con Compuestos Similares
2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde can be compared with other spirocyclic compounds such as:
1,6,9-Trioxaspiro[4.5]decane: Similar spirocyclic structure but lacks the aldehyde functional group.
1,4-Dioxaspiro[4.5]decane: Contains two oxygen atoms in the spirocyclic ring instead of three.
1,4,8-Trioxaspiro[4.5]dec-2-ylmethanol: Similar structure but with a hydroxyl group instead of an aldehyde.
The uniqueness of 2-(1,4,8-trioxaspiro[4
Propiedades
Fórmula molecular |
C9H14O4 |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde |
InChI |
InChI=1S/C9H14O4/c10-3-1-8-7-11-4-2-9(8)12-5-6-13-9/h3,8H,1-2,4-7H2 |
Clave InChI |
SHXQNCRKUIRWAH-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(C12OCCO2)CC=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline](/img/structure/B8634010.png)






![4-(3-Chloro[1,1'-biphenyl]-2-yl)butanoic acid](/img/structure/B8634060.png)


